SH-42

Description

BenchChem offers high-quality SH-42 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SH-42 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

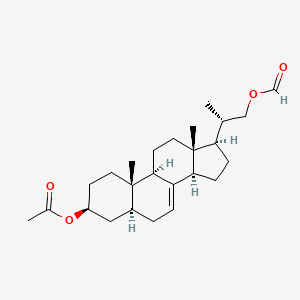

[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O4/c1-16(14-28-15-26)21-7-8-22-20-6-5-18-13-19(29-17(2)27)9-11-24(18,3)23(20)10-12-25(21,22)4/h6,15-16,18-19,21-23H,5,7-14H2,1-4H3/t16-,18+,19+,21-,22+,23+,24+,25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSGAXSBKXUQKY-PUCUFLQQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC=O)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SH-42

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available research data on SH-42. All information is for research and informational purposes only.

Executive Summary

SH-42 is a potent and selective small molecule inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). Its primary mechanism of action involves the targeted disruption of the terminal step in the Bloch pathway of cholesterol biosynthesis. This inhibition leads to the accumulation of the endogenous sterol, desmosterol. The elevated levels of desmosterol result in the selective activation of the Liver X Receptor α (LXRα), a key nuclear receptor that governs lipid metabolism and inflammatory signaling. This targeted activation of LXRα by an endogenous ligand confers the therapeutic effects of SH-42, including significant anti-inflammatory and pro-resolving properties, without inducing the hyperlipidemic side effects associated with synthetic LXR agonists.

Core Mechanism of Action: DHCR24 Inhibition

The central mechanism of SH-42 is its high-affinity binding to and inhibition of 24-dehydrocholesterol reductase (DHCR24). DHCR24 is an FAD-dependent oxidoreductase located in the endoplasmic reticulum membrane that catalyzes the reduction of the C24-25 double bond of desmosterol to synthesize cholesterol.[1][2] By blocking this enzymatic step, SH-42 effectively halts the conversion of desmosterol to cholesterol, leading to a significant and measurable accumulation of desmosterol within cells and in circulation.[3]

Signaling Pathway: Desmosterol-Mediated LXRα Activation

The pharmacological activity of SH-42 is primarily driven by the downstream signaling consequences of desmosterol accumulation. Desmosterol is a known endogenous agonist of the Liver X Receptor (LXR), with a preferential effect on the LXRα isoform.[4]

-

Inhibition of DHCR24: SH-42 selectively inhibits DHCR24.[1]

-

Accumulation of Desmosterol: This enzymatic block leads to a buildup of the substrate, desmosterol.[3]

-

Selective LXRα Activation: Accumulated desmosterol binds to and activates LXRα.[5]

-

Transcriptional Regulation: Activated LXRα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes. This modulates the transcription of genes involved in:

-

Reverse Cholesterol Transport: Upregulation of genes like ABCA1 and ABCG1.

-

Inflammation: Suppression of pro-inflammatory gene expression in macrophages.[6]

-

Fatty Acid Metabolism: Unlike synthetic LXR agonists, desmosterol-mediated activation does not appear to strongly induce lipogenic genes like SREBP-1c, thus avoiding hypertriglyceridemia.

-

-

Downstream Cellular Effects: The transcriptional changes result in reduced inflammation, enhanced resolution of inflammation, and amelioration of hepatic steatosis in preclinical models.[7] There is also evidence suggesting modulation of the AKT/mTOR signaling pathways.[7]

Quantitative Data

The following tables summarize the key quantitative parameters of SH-42 activity based on available preclinical data.

Table 1: In Vitro Inhibitory Activity

| Parameter | Target | Value | Source(s) |

|---|---|---|---|

| IC₅₀ | Human DHCR24 | 4 nM | [8] |

| Human DHCR24 | < 10 nM | [9] |

| | Human DHCR24 | 42 nM |[1] |

Note: The variation in reported IC₅₀ values may be attributable to different assay conditions (e.g., cellular vs. enzymatic assays).

Table 2: In Vivo Pharmacodynamic Effects in Mice

| Parameter | Matrix | Fold Change/Effect | Treatment Details | Source(s) |

|---|---|---|---|---|

| Desmosterol Levels | Liver | ~137-fold increase | APOE*3-Leiden.CETP mice, 6 weeks treatment | [3] |

| Plasma | ~9.7-fold increase | APOE*3-Leiden.CETP mice, 6 weeks treatment | [3] | |

| Plasma ALT/AST | Plasma | No acute changes | 500 μg injection, once daily for 5 days | [1] |

| Hepatic Lipids | Liver | Reduced | APOE*3-Leiden.CETP mice | [3] |

| Circulating Monocytes | Blood | Reduced | LDL receptor knockout mice |[3] |

Experimental Protocols

In Vitro DHCR24 Enzyme Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of SH-42 on DHCR24.

-

Objective: To quantify the inhibition of desmosterol to cholesterol conversion by SH-42.

-

Methodology:

-

Enzyme Source: Utilize purified recombinant human DHCR24 or protein extracts from cells overexpressing DHCR24 (e.g., Ad-CMV-DHCR24-infected HepG2 cells).[10]

-

Reaction Mixture: Prepare a reaction buffer containing the DHCR24 enzyme source, the substrate desmosterol, and necessary cofactors (e.g., NADPH, FAD, DTT, EDTA).[10]

-

Inhibitor Addition: Add SH-42 at various concentrations (e.g., in a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for the enzymatic conversion.

-

Reaction Termination & Lipid Extraction: Stop the reaction and extract the sterols using a solvent system like a modified Bligh and Dyer method or cyclohexane extraction.[3]

-

Quantification: Analyze the extracted sterols using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][10] Quantify the peak areas corresponding to desmosterol and cholesterol.

-

Data Analysis: Calculate the percentage of inhibition for each SH-42 concentration relative to the vehicle control. Plot the inhibition percentage against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Viability (MTT) Assay in HL-60 Cells

This protocol describes the assessment of SH-42's cytotoxicity in the human promyelocytic leukemia cell line HL-60.

-

Objective: To determine if SH-42 exhibits cytotoxic effects on HL-60 cells.

-

Methodology:

-

Cell Plating: Seed HL-60 cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL) in culture medium.

-

Compound Treatment: Treat the cells with various concentrations of SH-42. Include wells for vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Quantification of Desmosterol in Mouse Plasma and Liver

This protocol details the procedure for measuring the pharmacodynamic effect of SH-42 in vivo.

-

Objective: To quantify the change in desmosterol and cholesterol levels in mice following SH-42 administration.

-

Methodology:

-

Animal Dosing: Administer SH-42 or vehicle control to mice (e.g., APOE*3-Leiden.CETP mice) via a specified route (e.g., intraperitoneal injection) and schedule.[5]

-

Sample Collection: At the end of the treatment period, collect blood to prepare plasma and harvest liver tissue. Snap-freeze samples in liquid nitrogen and store at -80°C.

-

Sample Preparation (Saponification & Extraction):

-

For plasma, add an internal standard (e.g., D6-desmosterol) and an alkaline solution (e.g., KOH) and heat to saponify the lipids.[7]

-

For liver, homogenize the tissue, add internal standard, and perform saponification.

-

Extract the non-saponifiable lipids (sterols) into an organic solvent like hexane or cyclohexane.[7]

-

-

Derivatization: Evaporate the solvent and derivatize the sterols (e.g., using BSTFA) to make them volatile for GC-MS analysis.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable temperature program to separate the sterols on a capillary column.[12] Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic ions for desmosterol, cholesterol, and the internal standard.

-

Data Analysis: Construct a standard curve to calculate the concentration of desmosterol and cholesterol in the samples. Normalize the results to plasma volume or liver tissue weight.

-

Conclusion

SH-42 operates through a well-defined and elegant mechanism of action. By selectively inhibiting DHCR24, it leverages the accumulation of the endogenous metabolite desmosterol to selectively activate LXRα. This approach offers a promising therapeutic strategy for inflammatory and metabolic diseases, potentially circumventing the adverse effects associated with direct, synthetic LXR agonists. The quantitative data and established experimental protocols provide a solid foundation for further research and development of SH-42 and other DHCR24 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation | EMBO Molecular Medicine [link.springer.com]

- 10. mdpi.com [mdpi.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of SH-42, a Potent DHCR24 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH-42 is a potent and selective inhibitor of 24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis. By inhibiting DHCR24, SH-42 leads to the accumulation of desmosterol, a precursor to cholesterol, which has shown therapeutic potential in various disease models. This technical guide provides a comprehensive overview of the synthesis and purification of SH-42, including generalized experimental protocols, data presentation, and visualization of its mechanism of action. While the specific, detailed synthesis protocol for SH-42 is not publicly available in the reviewed literature, this guide consolidates the available information to provide a practical resource for researchers in the field.

Introduction

The enzyme Δ24-dehydrocholesterol reductase (DHCR24) plays a crucial role in the final step of cholesterol biosynthesis, catalyzing the reduction of the Δ24-double bond in the side chain of cholesterol precursors. Inhibition of DHCR24 and the subsequent accumulation of desmosterol have been identified as a promising therapeutic strategy for a range of conditions, including hepatitis C infections, certain cancers, and atherosclerosis.[1] SH-42, also referred to as compound 27 in the primary literature, has emerged as a highly potent, selective, and non-toxic inhibitor of human DHCR24.[1] In preclinical studies, administration of SH-42 to mice resulted in a significant increase in plasma desmosterol levels, highlighting its in vivo activity.[1] This guide aims to provide a detailed technical overview of the synthesis and purification of this important research compound.

Physicochemical Properties and Biological Activity of SH-42

A summary of the key quantitative data for SH-42 is presented in Table 1.

| Parameter | Value | Reference |

| Target | Human Δ24-dehydrocholesterol reductase (DHCR24) | [1] |

| IC50 | 42 nM | [2] |

| Molecular Formula | C39H59NO4 | Inferred from structural analogues |

| In Vivo Effect | Significant increase in plasma desmosterol levels in mice | [1] |

| Cytotoxicity | Not cytotoxic in tested cell lines | [3] |

Synthesis of SH-42

While the explicit, step-by-step synthesis protocol for SH-42 is not detailed in the publicly accessible literature, the primary research by Müller et al. (2017) indicates that SH-42 is a diester derivative of a steroidal 3,22-diol, developed from a lathosterol-derived amide scaffold.[1] The following is a generalized synthetic protocol based on the synthesis of structurally related steroidal compounds and DHCR24 inhibitors.

General Synthetic Strategy

The synthesis of SH-42 likely involves a multi-step process starting from a commercially available steroid precursor. The core of the strategy is the modification of the steroid side chain to introduce the desired diol functionality, followed by esterification to yield the final compound.

Generalized Experimental Protocol

Step 1: Functionalization of the Steroid Side Chain

A suitable steroid starting material, such as a derivative of lithocholic acid or a similar C24 steroid, would likely undergo a series of reactions to introduce a hydroxyl group at the C-22 position. This could involve:

-

Oxidation: Oxidation of the C-24 carboxylic acid to an activated species (e.g., acid chloride or mixed anhydride).

-

Chain Extension: Reaction with a suitable nucleophile to extend the side chain.

-

Reduction: Stereoselective reduction of a carbonyl group to introduce the C-22 hydroxyl group.

Step 2: Esterification of the Diol

The resulting steroidal 3,22-diol would then be esterified at both hydroxyl groups.

-

The diol is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

An excess of the appropriate acyl chloride or anhydride, along with a base (e.g., triethylamine, pyridine), is added to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Purification of SH-42

The crude SH-42 product requires purification to remove unreacted starting materials, reagents, and byproducts. A multi-step purification strategy is typically employed for small molecule steroidal compounds.

Generalized Purification Protocol

-

Flash Column Chromatography: The crude product is first purified by flash column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate, is used to separate the components. The fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is evaporated.

-

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (>98%), reversed-phase high-performance liquid chromatography (RP-HPLC) is often employed.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent, is used for elution.

-

Detection: The eluting compounds are monitored by UV detection at an appropriate wavelength.

-

Fraction Collection: The peak corresponding to SH-42 is collected.

-

-

Lyophilization: The purified fractions from HPLC are combined, and the solvent is removed by lyophilization to yield the final product as a solid.

Analytical Characterization

The identity and purity of the synthesized SH-42 should be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

HPLC Analysis: Analytical HPLC is used to determine the purity of the final compound.

Mechanism of Action and Signaling Pathway

SH-42 exerts its biological effect by inhibiting the DHCR24 enzyme. This inhibition blocks the conversion of desmosterol to cholesterol, leading to an accumulation of desmosterol. Desmosterol then acts as an agonist for the Liver X Receptor (LXR).

Signaling Pathway Diagram

Caption: Signaling pathway of SH-42 action.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of SH-42.

Caption: General experimental workflow for SH-42.

Conclusion

SH-42 is a valuable research tool for studying the biological roles of DHCR24 and the therapeutic potential of its inhibition. While a detailed, publicly available synthesis protocol is elusive, this guide provides a comprehensive overview based on the available scientific literature. The generalized protocols for synthesis and purification, coupled with the presented data and pathway diagrams, offer a solid foundation for researchers aiming to work with this potent DHCR24 inhibitor. Further investigation into the primary literature is recommended for any researcher intending to synthesize SH-42.

References

SH-42 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and subsequent validation of a drug's molecular target are foundational to modern therapeutic development.[1][2] This process ensures that a compound's biological activity is mediated through a specific, disease-relevant mechanism, thereby increasing the probability of success in clinical trials and providing a clear path for lead optimization.[3] This technical guide provides an in-depth overview of a comprehensive workflow for the identification and validation of the molecular target for a hypothetical anti-cancer compound, SH-42. We present detailed experimental protocols, structured data, and logical diagrams to illustrate a robust strategy, from initial hit discovery to definitive target validation.

Introduction: The Imperative of Target Identification

Target-based drug discovery remains a cornerstone of pharmaceutical research.[2] It begins with identifying a biological entity, typically a protein or nucleic acid, whose activity can be modulated by a therapeutic agent to achieve a desired effect.[2] The process can be broadly divided into two critical phases:

-

Target Identification : Pinpointing the specific molecular target or targets with which a small molecule interacts to produce a given phenotype.[4] This is especially crucial for compounds discovered through phenotypic screening, where the mechanism of action is initially unknown.[2][5]

-

Target Validation : Rigorously demonstrating that modulating this identified target is directly responsible for the therapeutic effect and is relevant to the disease pathophysiology.[1][3][4]

This guide uses the hypothetical compound SH-42, identified in a phenotypic screen for its potent anti-proliferative effects in colorectal cancer cell lines, as a case study to illustrate these processes.

Hypothetical Target Identification Workflow for SH-42

Following its discovery in a phenotypic screen, the primary objective is to elucidate the molecular target of SH-42. A common and effective strategy involves affinity-based proteomics. This approach uses the compound itself as a "bait" to capture its binding partners from a complex cellular mixture.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This protocol details the steps to identify proteins that directly bind to SH-42 from a cell lysate.

-

Probe Synthesis : Chemically synthesize an analog of SH-42 with a linker arm terminating in a reactive group (e.g., an amine or carboxyl group) suitable for covalent attachment to activated agarose beads.

-

Cell Culture and Lysis :

-

Culture colorectal cancer cells (e.g., HCT116) to ~80-90% confluency.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the total cell lysate.

-

-

Affinity Pulldown :

-

Incubate the SH-42-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate an equivalent amount of lysate with unconjugated beads.

-

A second control can involve co-incubation with an excess of free SH-42 to compete for binding.

-

-

Washing and Elution :

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Mass Spectrometry :

-

Run the eluted proteins a short distance into an SDS-PAGE gel and stain with Coomassie Blue.

-

Excise the entire protein band, perform in-gel trypsin digestion.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify proteins using a database search (e.g., Mascot or Sequest) against a human protein database. Proteins significantly enriched in the SH-42 pulldown compared to the control are considered putative targets.

-

For this case study, let us assume this workflow identifies "Kinase X," a member of the Mitogen-Activated Protein Kinase (MAPK) family, as the primary binding partner of SH-42.

Target Validation: Confirming "Kinase X" as the Mediator of SH-42's Effects

Identifying a binding partner is not sufficient; validation is required to confirm that the interaction with Kinase X is responsible for the anti-proliferative effects of SH-42.[2][4] This involves a multi-pronged approach to build a solid case for target engagement and functional relevance.

Direct Target Engagement in Cells

First, we must confirm that SH-42 binds to Kinase X in a physiological cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[6][7][8]

-

Cell Treatment : Treat intact HCT116 cells with either vehicle (DMSO) or a saturating concentration of SH-42 (e.g., 10 µM) for 1 hour at 37°C.

-

Heat Challenge :

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]

-

-

Cell Lysis : Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Analysis :

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble Kinase X remaining at each temperature point using Western blotting.[6]

-

A positive result is a shift in the melting curve to a higher temperature for the SH-42-treated samples, indicating stabilization.

-

| Treatment | Melting Temperature (Tₘ) of Kinase X |

| Vehicle (DMSO) | 52.1 °C |

| SH-42 (10 µM) | 58.6 °C |

Table 1: Hypothetical CETSA data showing thermal stabilization of Kinase X by SH-42.

Biochemical Activity Modulation

Next, we must determine if SH-42's binding to Kinase X modulates its enzymatic activity. An in vitro kinase assay directly measures the ability of Kinase X to phosphorylate a substrate and how this is affected by SH-42.[9]

-

Reagents : Recombinant human Kinase X, a specific peptide substrate for Kinase X, ATP, and SH-42.[10]

-

Reaction Setup :

-

In a 96-well plate, serially dilute SH-42 in kinase buffer.

-

Add recombinant Kinase X and its peptide substrate to each well.

-

Initiate the kinase reaction by adding a defined concentration of ATP (e.g., near the Kₘ for Kinase X).

-

Incubate at 30°C for 60 minutes.[10]

-

-

Signal Generation :

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP.

-

-

Detection : Measure the newly synthesized ATP via a luciferase/luciferin reaction, producing a luminescent signal that is proportional to kinase activity.[9]

-

Analysis : Plot the luminescent signal against the concentration of SH-42 and fit the data to a dose-response curve to determine the IC₅₀ value.

| Kinase | SH-42 IC₅₀ (nM) |

| Kinase X | 15.2 |

| Kinase Y (related) | 875.4 |

| Kinase Z (unrelated) | > 10,000 |

Table 2: Hypothetical IC₅₀ values demonstrating potent and selective inhibition of Kinase X by SH-42.

Cellular Pathway Modulation

To link the biochemical inhibition to a cellular effect, we will investigate whether SH-42 treatment inhibits the Kinase X signaling pathway inside cells. The MAPK/ERK pathway is a critical signaling cascade in many cancers, often hyperactivated due to mutations.[11][12][13] Let's assume Kinase X is an upstream regulator of MEK/ERK. We can measure the phosphorylation status of a downstream substrate of Kinase X.

-

Cell Treatment : Seed HCT116 cells and allow them to attach. Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal pathway activity.

-

Inhibition and Stimulation : Pre-treat cells with increasing concentrations of SH-42 for 1-2 hours. Then, stimulate the pathway with a growth factor (e.g., EGF) for 10-15 minutes.

-

Lysis and Protein Quantification : Lyse the cells as described previously. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[14]

-

Immunoblotting :

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of MEK (p-MEK), the substrate of Kinase X.[15]

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.[14]

-

Strip and re-probe the membrane with antibodies for total MEK and a loading control (e.g., GAPDH) to ensure equal protein loading.[6]

-

A positive result would show a dose-dependent decrease in p-MEK levels in SH-42-treated cells upon stimulation, while total MEK levels remain unchanged.

Genetic Validation

The most definitive method for target validation is to determine if genetic removal of the target protein phenocopies the effect of the compound.[16] Using CRISPR-Cas9 to knock out the gene encoding Kinase X should result in reduced cell proliferation, similar to the effect of SH-42.[17]

-

gRNA Design and Cloning : Design and clone a guide RNA (gRNA) targeting a critical exon of the Kinase X gene into a Cas9-expressing vector.

-

Transfection and Selection : Transfect HCT116 cells with the CRISPR-Cas9 plasmid. Select for transfected cells (e.g., using puromycin resistance).

-

Clonal Isolation and Validation : Isolate single-cell clones and expand them. Validate the knockout of Kinase X in each clone by Sanger sequencing of the target locus and Western blot to confirm the absence of the protein.

-

Phenotypic Assay :

-

Seed wild-type (WT) HCT116 cells and confirmed Kinase X knockout (KO) cells at the same density.

-

Treat a set of WT cells with SH-42.

-

Measure cell viability/proliferation (e.g., using a CellTiter-Glo® assay) after 72 hours.

-

-

Analysis : Compare the proliferation of WT cells, SH-42-treated WT cells, and Kinase X KO cells. If Kinase X is the correct target, the proliferation of KO cells should be significantly reduced and similar to that of WT cells treated with SH-42. Furthermore, Kinase X KO cells should show reduced sensitivity to SH-42, as its target is absent.

| Cell Line / Condition | Relative Cell Viability (% of WT Control) |

| HCT116 Wild-Type (WT) | 100% |

| WT + SH-42 (100 nM) | 45% |

| Kinase X Knockout (KO) | 48% |

| Kinase X KO + SH-42 (100 nM) | 46% |

Table 3: Hypothetical viability data showing that genetic knockout of Kinase X phenocopies the anti-proliferative effect of SH-42 and confers resistance to the compound.

Conclusion

The systematic workflow presented in this guide provides a robust framework for moving from a phenotypic hit to a validated molecular target. Through a combination of affinity proteomics, biophysical assays of target engagement (CETSA), biochemical inhibition assays, cellular pathway analysis, and definitive genetic validation (CRISPR-Cas9), a compelling case has been built for "Kinase X" as the direct and functionally relevant target of the hypothetical compound SH-42. This level of rigorous validation is essential for advancing a compound into lead optimization and further preclinical development, providing a strong mechanistic rationale for its therapeutic potential.

References

- 1. wjbphs.com [wjbphs.com]

- 2. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. benchchem.com [benchchem.com]

- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. esmed.org [esmed.org]

- 13. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. benchchem.com [benchchem.com]

- 17. criver.com [criver.com]

SH-42 Biological Activity Screening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH-42 is a potent and selective small-molecule inhibitor of 24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis. By inhibiting DHCR24, SH-42 effectively blocks the conversion of desmosterol to cholesterol, leading to the intracellular accumulation of desmosterol. This accumulation has significant downstream biological consequences, including the activation of Liver X Receptors (LXR) and modulation of critical signaling pathways implicated in cancer and inflammation, such as the Transforming Growth Factor-β (TGF-β) pathway. This guide provides a comprehensive overview of the biological activity screening of SH-42, detailing its mechanism of action, summarizing key quantitative data, and providing in-depth experimental protocols for its evaluation.

Introduction

The cholesterol biosynthesis pathway is a critical cellular process, and its intermediates serve as important signaling molecules. One such intermediate is desmosterol, the immediate precursor to cholesterol in the Bloch pathway. The enzyme DHCR24 catalyzes the final reduction of desmosterol to cholesterol. SH-42 has emerged as a valuable chemical probe for studying the roles of DHCR24 and desmosterol in various physiological and pathological processes. Its high potency and selectivity make it an ideal tool for investigating the therapeutic potential of DHCR24 inhibition in diseases such as cancer, metabolic disorders, and inflammatory conditions. This document serves as a technical resource for researchers interested in the preclinical evaluation of SH-42.

Mechanism of Action

SH-42 exerts its biological effects primarily through the direct inhibition of DHCR24. This inhibition leads to a metabolic shift, characterized by a decrease in cellular cholesterol levels and a corresponding accumulation of desmosterol. Desmosterol is not merely a metabolic byproduct; it is a bioactive molecule that acts as an endogenous agonist for Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a pivotal role in regulating the transcription of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. The activation of LXR by the SH-42-induced accumulation of desmosterol is a key downstream event that mediates many of the observed biological activities.

Furthermore, in the context of cancer, particularly ovarian cancer, SH-42 has been shown to suppress tumor progression by modulating the TGF-β signaling pathway. The precise mechanisms linking DHCR24 inhibition and desmosterol accumulation to the TGF-β pathway are an active area of investigation, but it is evident that SH-42's anti-cancer effects are, at least in part, mediated through this critical signaling cascade.

Quantitative Data Summary

The biological activity of SH-42 has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Assay System | Reference |

| IC₅₀ (DHCR24 Inhibition) | 42 nM | Human Δ24-dehydrocholesterol reductase | [1][2] |

| IC₅₀ (DHCR24 Inhibition) | 4.2 nM | Δ24-dehydrocholesterol reductase | [3] |

Table 1: In Vitro Inhibitory Activity of SH-42

| Animal Model | Dosage & Administration | Key Findings | Reference |

| Mice | 500 μg, intraperitoneal injection, once a day for five days | Significant increase in plasma desmosterol levels. No acute changes in ALT and AST, indicating no severe acute hepatotoxicity. | [1][2] |

| Mice (Peritonitis Model) | 0.5 mg/animal per day | Increased serum levels of desmosterol. Increased levels of arachidonic acid, prostaglandin E2 (PGE2), docosahexaenoic acid (DHA), and its metabolites in peritoneal lavage fluid. | [3] |

| Ovarian Cancer Xenograft | Not specified | SH-42 suppressed the proliferation, migration, and invasion of ovarian cancer cells. | [4][5] |

Table 2: In Vivo Efficacy of SH-42

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological activity screening of SH-42.

DHCR24 Enzyme Inhibition Assay

This protocol is adapted from a general method for assessing DHCR24 inhibition.[6][7]

Objective: To determine the in vitro inhibitory activity of SH-42 against the DHCR24 enzyme.

Materials:

-

Recombinant human DHCR24 enzyme

-

Desmosterol (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

SH-42 (test compound)

-

Organic solvent (e.g., DMSO for dissolving SH-42)

-

LC-MS/MS or GC-MS system for product quantification

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH, and the recombinant DHCR24 enzyme.

-

Inhibitor Addition: Add varying concentrations of SH-42 (dissolved in DMSO) to the reaction mixture. Include a vehicle control (DMSO only). Pre-incubate for 15 minutes at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, desmosterol.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

-

Lipid Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the sterols.

-

Derivatization (for GC-MS): Evaporate the solvent and derivatize the sterol extracts to make them volatile for GC-MS analysis.

-

Quantification: Analyze the samples using LC-MS/MS or GC-MS to quantify the amount of cholesterol (product) formed.

-

Data Analysis: Calculate the percentage of inhibition for each SH-42 concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8)

This protocol is a standard procedure for assessing the effect of SH-42 on cancer cell viability.[1][2][3][8][9]

Objective: To evaluate the cytotoxic or anti-proliferative effects of SH-42 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., SKOV3, ES2)

-

Complete cell culture medium

-

96-well cell culture plates

-

SH-42 (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of SH-42 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SH-42. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the cell viability against the SH-42 concentration to determine the IC₅₀ value.

Transwell Migration and Invasion Assay

This protocol details the procedure to assess the effect of SH-42 on cancer cell migration and invasion.[4][5][10][11]

Objective: To determine if SH-42 can inhibit the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Complete cell culture medium (as chemoattractant)

-

SH-42

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal violet stain

-

Microscope

Procedure:

For Invasion Assay:

-

Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow the gel to solidify.

For Both Migration and Invasion Assays: 2. Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Pre-treat the cells with various concentrations of SH-42 or vehicle control for a specified time. 3. Assay Setup: Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate. 4. Cell Seeding: Add 200 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts. 5. Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. 6. Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated/invaded cells from the upper surface of the membrane. 7. Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.1% crystal violet for 20 minutes. 8. Washing: Gently wash the inserts with PBS to remove excess stain. 9. Imaging and Quantification: Allow the inserts to air dry. Visualize and count the stained cells on the lower surface of the membrane using a microscope. Capture images from several random fields and quantify the number of migrated/invaded cells.

Quantification of Desmosterol in Plasma by GC-MS

This protocol provides a method for measuring the accumulation of desmosterol in plasma following SH-42 treatment.[12][13][14][15]

Objective: To quantify the levels of desmosterol in plasma samples from animals treated with SH-42.

Materials:

-

Plasma samples

-

Internal standard (e.g., D6-desmosterol)

-

Potassium hydroxide (for saponification)

-

Hexane (for extraction)

-

Derivatization reagent (e.g., BSTFA with 1% TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: To 100 µL of plasma, add a known amount of the internal standard (D6-desmosterol).

-

Saponification: Add potassium hydroxide solution and incubate at 70°C for 60 minutes to hydrolyze sterol esters.

-

Extraction: After cooling, add hexane and PBS, vortex, and centrifuge. Collect the upper organic phase. Repeat the extraction with hexane.

-

Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen.

-

Derivatization: Add the derivatization reagent to the dried residue and heat at 60°C for 60 minutes to form trimethylsilyl (TMS) ethers of the sterols.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS). Set the GC oven temperature program to achieve separation of the sterols. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions for desmosterol-TMS and the internal standard.

-

Quantification: Create a standard curve using known amounts of desmosterol. Quantify the desmosterol concentration in the plasma samples by comparing the peak area ratio of desmosterol to the internal standard against the standard curve.

Western Blot Analysis of TGF-β Signaling Proteins

This protocol is for assessing the effect of SH-42 on the expression and phosphorylation of key proteins in the TGF-β signaling pathway.[16][17][18][19][20]

Objective: To investigate the impact of SH-42 treatment on the TGF-β/Smad signaling pathway in cancer cells.

Materials:

-

Cancer cells treated with SH-42

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-p-Smad2/3, anti-Smad2/3, anti-TGF-β1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treating cells with SH-42 for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Smad2/3) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies, such as those for total Smad2/3 and a loading control (e.g., β-actin), to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the levels of the proteins of interest to the loading control.

Visualization of Pathways and Workflows

Signaling Pathways

// Nodes SH42 [label="SH-42", fillcolor="#FBBC05", fontcolor="#202124"]; DHCR24 [label="DHCR24", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desmosterol [label="Desmosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; LXR [label="LXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GeneExpression [label="Target Gene\nExpression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TGFB_Pathway [label="TGF-β Signaling\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CancerProgression [label="Cancer Cell\nProliferation, Migration,\nInvasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SH42 -> DHCR24 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; {rank=same; Desmosterol; Cholesterol} DHCR24 -> Cholesterol [label="Catalyzes conversion of", color="#202124", style=dashed, arrowhead=none]; Desmosterol -> DHCR24 [style=invis]; Desmosterol -> LXR [label="Activates", color="#34A853", fontcolor="#202124"]; LXR -> GeneExpression [label="Regulates", color="#4285F4", fontcolor="#202124"]; SH42 -> TGFB_Pathway [label="Inhibits", color="#EA4335", fontcolor="#202124"]; TGFB_Pathway -> CancerProgression [label="Promotes", color="#202124", style=dashed]; } Caption: Mechanism of action of SH-42.

// Nodes Desmosterol [label="Desmosterol\n(Accumulated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LXR [label="LXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LXR_RXR [label="LXR/RXR\nHeterodimer", fillcolor="#F1F3F4", fontcolor="#202124"]; LXRE [label="LXR Response Element\n(LXRE) in DNA", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Transcription of\nTarget Genes\n(e.g., ABCA1, ABCG1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Desmosterol -> LXR [label="Binds and Activates", color="#34A853", fontcolor="#202124"]; LXR -> LXR_RXR [color="#4285F4", fontcolor="#202124"]; RXR -> LXR_RXR [color="#4285F4", fontcolor="#202124"]; LXR_RXR -> LXRE [label="Binds to", color="#4285F4", fontcolor="#202124"]; LXRE -> Transcription [label="Initiates", color="#FBBC05", fontcolor="#202124"]; } Caption: LXR activation pathway by desmosterol.

// Nodes SH42 [label="SH-42", fillcolor="#FBBC05", fontcolor="#202124"]; TGFB1 [label="TGF-β1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFBR [label="TGF-β Receptor\n(TβRI/TβRII)", fillcolor="#F1F3F4", fontcolor="#202124"]; Smad23 [label="Smad2/3", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSmad23 [label="p-Smad2/3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Smad4 [label="Smad4", fillcolor="#34A853", fontcolor="#FFFFFF"]; Smad_complex [label="Smad Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fontcolor="#5F6368"]; Gene_Transcription [label="Gene Transcription\n(EMT, Proliferation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SH42 -> TGFB1 [label="Inhibits Pathway", color="#EA4335", fontcolor="#202124", style=dashed]; TGFB1 -> TGFBR [label="Binds to", color="#4285F4", fontcolor="#202124"]; TGFBR -> Smad23 [label="Phosphorylates", color="#4285F4", fontcolor="#202124"]; Smad23 -> pSmad23 [style=invis]; pSmad23 -> Smad_complex [color="#EA4335", fontcolor="#202124"]; Smad4 -> Smad_complex [color="#34A853", fontcolor="#202124"]; Smad_complex -> Nucleus [label="Translocates to", color="#202124"]; Nucleus -> Gene_Transcription [label="Regulates", color="#202124"]; } Caption: Inhibition of TGF-β signaling by SH-42.

Experimental Workflows

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="Seed Cells in\n96-well Plate"]; incubate1 [label="Incubate 24h"]; treat [label="Treat with SH-42\n(various concentrations)"]; incubate2 [label="Incubate for\n24-72h"]; add_cck8 [label="Add CCK-8\nReagent"]; incubate3 [label="Incubate 1-4h"]; read [label="Measure Absorbance\nat 450 nm"]; analyze [label="Analyze Data\n(Calculate IC₅₀)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_cck8; add_cck8 -> incubate3; incubate3 -> read; read -> analyze; analyze -> end; } Caption: Workflow for CCK-8 cell viability assay.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; coat [label="Coat Transwell Insert\nwith Matrigel (Invasion)", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; prepare_cells [label="Prepare & Pre-treat Cells\nwith SH-42"]; setup [label="Set up Transwell Chamber\n(Cells in top, Chemoattractant in bottom)"]; incubate [label="Incubate 24-48h"]; remove_cells [label="Remove Non-migrated/\ninvaded Cells"]; fix_stain [label="Fix and Stain Migrated/\ninvaded Cells"]; quantify [label="Image and Quantify Cells"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> coat; coat -> prepare_cells [label="If Invasion Assay"]; start -> prepare_cells [label="If Migration Assay"]; prepare_cells -> setup; setup -> incubate; incubate -> remove_cells; remove_cells -> fix_stain; fix_stain -> quantify; quantify -> end; } Caption: Workflow for Transwell migration/invasion assay.

Conclusion

SH-42 is a powerful research tool for elucidating the complex roles of DHCR24 and its substrate, desmosterol, in health and disease. Its potent and selective inhibition of DHCR24 provides a means to modulate the cholesterol biosynthesis pathway and study the downstream consequences on cellular signaling. The experimental protocols and workflows detailed in this guide offer a robust framework for the comprehensive biological activity screening of SH-42. Further research into the multifaceted effects of SH-42 will undoubtedly contribute to a deeper understanding of fundamental cellular processes and may pave the way for novel therapeutic strategies targeting DHCR24 in a range of human diseases.

References

- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 5. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 6. benchchem.com [benchchem.com]

- 7. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect | MDPI [mdpi.com]

- 8. apexbt.com [apexbt.com]

- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 18. TGF-β Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide to the SH-42 Compound: A Novel Regulator of Cholesterol Biosynthesis and Inflammatory Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound SH-42 has emerged as a significant research tool and potential therapeutic lead due to its potent and selective inhibition of 24-dehydrocholesterol reductase (DHCR24), a key enzyme in the terminal stages of cholesterol biosynthesis. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of SH-42. It details the compound's mechanism of action, its impact on cellular signaling pathways, and presents available quantitative data in a structured format. Furthermore, this document includes detailed experimental protocols for key assays and visualizations of the relevant biological pathways to facilitate further research and development.

Discovery and Origin

The SH-42 compound was first described in a 2017 publication by Müller and colleagues in the European Journal of Medicinal Chemistry. It was developed as part of a systematic investigation into new chemotypes of selective and potent inhibitors for human DHCR24. The research aimed to create tools to explore the therapeutic potential of DHCR24 inhibition in various diseases, including hepatitis C, certain cancers, and atherosclerosis. SH-42, a diester of a steroidal 3,22-diol, was identified as a lead candidate due to its high potency, selectivity, and lack of cytotoxicity.

Chemical Properties and Synthesis

SH-42 is a synthetic organic compound with the CAS number 2143952-36-5. It is a diester derivative of a steroidal diol, designed to inhibit DHCR24.

Experimental Protocols: Chemical Synthesis of SH-42

While the detailed step-by-step synthesis protocol for SH-42 is contained within the supplementary materials of the original publication by Müller et al. (2017), which may not be publicly accessible, the general approach for the synthesis of such steroidal 3,22-diol diesters can be outlined. The synthesis would likely begin from a commercially available steroid precursor, such as cholenic acid. The process would involve several key steps, including functional group manipulations and esterification to introduce the desired side chains at the C3 and C22 positions of the steroid scaffold.

A generalized synthetic workflow is as follows:

Mechanism of Action

SH-42 functions as a potent and selective inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). DHCR24 catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the reduction of the C24-25 double bond of desmosterol to form cholesterol.

By inhibiting DHCR24, SH-42 leads to the intracellular accumulation of desmosterol. Desmosterol is not merely a cholesterol precursor; it is also a signaling molecule that acts as an endogenous agonist for the Liver X Receptors (LXR), particularly LXRα.

Signaling Pathways

The accumulation of desmosterol induced by SH-42 triggers the activation of LXRα. LXRα is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. Upon activation by desmosterol, LXRα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of LXRα activation by the SH-42-induced accumulation of desmosterol include:

-

Anti-inflammatory effects: LXRα activation has been shown to suppress inflammatory responses.

-

Regulation of lipid metabolism: LXRα upregulates genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.

-

Amelioration of hepatic steatosis: Studies have shown that SH-42 can reduce liver fat accumulation in mouse models of non-alcoholic fatty liver disease (NAFLD).

Quantitative Data

The following tables summarize the available quantitative data for the SH-42 compound.

Table 1: In Vitro Activity of SH-42

| Parameter | Value | Cell Line/System | Reference |

| IC50 for DHCR24 | 42 nM | Human DHCR24 | [1] |

| Cytotoxicity | Not significantly cytotoxic | HL-60 cells | [1] |

Table 2: In Vivo Studies with SH-42 in Mice

| Study Parameter | Value/Observation | Animal Model | Reference | | :--- | :--- | :--- | | Dosage | 500 µ g/day for 5 days | C57BL/6 mice |[1] | | Effect on Plasma Desmosterol | Significant increase | C57BL/6 mice |[1] | | Effect on Hepatic Steatosis | Reduction in liver lipid content | APOE3-Leiden.CETP mice | | | Effect on Liver Inflammation | Reduction in inflammatory markers | APOE3-Leiden.CETP mice | |

Experimental Protocols

DHCR24 Inhibition Assay (Whole-Cell GC-MS Based)

This protocol provides a general framework for assessing the inhibition of DHCR24 in a whole-cell context using gas chromatography-mass spectrometry (GC-MS).

-

Cell Culture: Culture a suitable cell line (e.g., HL-60 or HepG2) in appropriate media.

-

Compound Treatment: Treat the cells with varying concentrations of SH-42 or a vehicle control for a specified period (e.g., 24-48 hours).

-

Lipid Extraction: After treatment, wash the cells with PBS and perform a total lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

-

Saponification and Derivatization: Saponify the lipid extract to release free sterols. Derivatize the sterols to make them volatile for GC-MS analysis (e.g., silylation to form trimethylsilyl ethers).

-

GC-MS Analysis: Analyze the derivatized sterol fraction by GC-MS. Use a suitable capillary column for sterol separation. Monitor for the characteristic ions of desmosterol and cholesterol.

-

Data Analysis: Quantify the peak areas for desmosterol and cholesterol. Calculate the ratio of desmosterol to cholesterol. An increase in this ratio in SH-42-treated cells compared to control cells indicates inhibition of DHCR24. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LXRα Target Gene Expression Analysis (qPCR)

This protocol outlines the steps to measure the effect of SH-42 on the expression of LXRα target genes.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., macrophages) and treat with SH-42 or a vehicle control.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit or a standard protocol like TRIzol extraction.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for LXRα target genes (e.g., ABCA1, ABCG1), and a housekeeping gene for normalization (e.g., GAPDH). Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay for detection.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in SH-42-treated cells compared to control cells.

Conclusion

SH-42 is a valuable chemical probe for studying the biological roles of DHCR24 and the downstream signaling pathways mediated by desmosterol and LXRα. Its potency and selectivity make it a promising starting point for the development of novel therapeutics for a range of diseases characterized by dysregulated lipid metabolism and inflammation. This guide provides a foundational understanding of SH-42 to support ongoing and future research in this exciting area.

References

SH-42: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH-42 is a potent and selective small molecule inhibitor of human Δ24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis. By inhibiting DHCR24, SH-42 induces the accumulation of the cholesterol precursor, desmosterol. This accumulation has significant pharmacodynamic consequences, primarily mediated through the activation of Liver X Receptors (LXRs), leading to promising anti-inflammatory and pro-resolving effects. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for SH-42, details relevant experimental protocols, and visualizes key pathways to support further research and development.

Pharmacodynamic Profile

Mechanism of Action

SH-42 exerts its pharmacological effects through the selective inhibition of DHCR24[1]. This enzyme is responsible for the conversion of desmosterol to cholesterol. Inhibition of DHCR24 by SH-42 leads to a significant increase in intracellular and plasma levels of desmosterol[1]. Desmosterol has been identified as an endogenous agonist of Liver X Receptors (LXRs), which are critical regulators of lipid metabolism and inflammatory responses. The subsequent activation of LXRs by elevated desmosterol levels is the primary driver of the pharmacodynamic effects of SH-42.

Primary Pharmacodynamic Effects

-

Anti-inflammatory and Pro-resolving Properties: In preclinical models, SH-42 has demonstrated significant anti-inflammatory and pro-resolving capabilities. This is attributed to the LXR-mediated increase in the biosynthesis of polyunsaturated fatty acids (PUFAs) and specialized pro-resolving mediators.

-

Hepatic Steatosis and Inflammation Reduction: SH-42 treatment has been shown to reduce diet-induced hepatic steatosis and inflammation. It achieves this by preventing the activation of Kupffer cells and decreasing the infiltration of monocytes into the liver.

-

Cellular Activity: SH-42 is highly selective and active in cell lines such as HL-60 without demonstrating adverse cytotoxicity[1].

Quantitative Pharmacodynamic Data

| Parameter | Value | Species/System | Reference |

| IC50 (DHCR24 Inhibition) | 42 nM | Human | [1] |

Pharmacokinetic Profile

Overview

Detailed quantitative pharmacokinetic parameters for SH-42, such as half-life, clearance, volume of distribution, and oral bioavailability, are not extensively documented in publicly available literature. The primary focus of existing studies has been on its pharmacodynamic effects.

In Vivo Observations

An in vivo study in mice demonstrated that a daily injection of 500 μg of SH-42 for five days resulted in a significant elevation of plasma desmosterol levels. Importantly, this dosing regimen did not lead to acute changes in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, suggesting no severe acute hepatotoxicity[1].

| Parameter | Observation | Species | Dosing Regimen | Reference |

| Plasma Desmosterol | Significant increase | Mice | 500 μg, injection, once a day for five days | [1] |

| Hepatotoxicity | No acute changes in ALT and AST | Mice | 500 μg, injection, once a day for five days | [1] |

Signaling Pathways and Experimental Workflows

SH-42 Mechanism of Action and Downstream Signaling

The following diagram illustrates the signaling cascade initiated by SH-42.

Caption: SH-42 inhibits DHCR24, leading to desmosterol accumulation and subsequent LXRα activation.

General Workflow for In Vivo Pharmacokinetic Study

This diagram outlines a typical workflow for assessing the pharmacokinetics of a compound like SH-42 in a rodent model.

Caption: A generalized workflow for conducting in vivo pharmacokinetic studies in animal models.

Experimental Protocols

DHCR24 Enzymatic Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of SH-42 on the DHCR24 enzyme.

Materials:

-

Recombinant human DHCR24 enzyme

-

Desmosterol (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

SH-42 (test compound)

-

Organic solvent (e.g., DMSO for compound dissolution)

-

LC-MS/MS system for cholesterol quantification

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and recombinant DHCR24 enzyme in a microplate.

-

Add SH-42 at various concentrations to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate, desmosterol.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).

-

Extract the lipids, including the product cholesterol, from the reaction mixture.

-

Analyze the amount of cholesterol produced using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each concentration of SH-42 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Murine Pharmacodynamic Study (SH-42 Administration)

Objective: To assess the effect of SH-42 on plasma desmosterol levels in mice.

Materials:

-

SH-42

-

Vehicle for injection (e.g., a solution containing DMSO, PEG300, Tween-80, and saline)

-

Male C57BL/6 mice (or other appropriate strain)

-

Standard laboratory animal housing and care facilities

-

Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system for desmosterol quantification

Procedure:

-

Acclimatize mice to the laboratory conditions for at least one week.

-

Prepare the dosing solution of SH-42 in the appropriate vehicle.

-

Administer SH-42 (e.g., 500 μg per mouse) via injection (e.g., intraperitoneal or intravenous) once daily for a specified period (e.g., five days). A control group should receive the vehicle only.

-

At the end of the treatment period, collect blood samples from the mice at a defined time point post-dosing.

-

Process the blood samples to obtain plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

Extract sterols from the plasma samples.

-

Quantify the concentration of desmosterol in the plasma using a validated LC-MS/MS method.

-

Perform statistical analysis to compare the plasma desmosterol levels between the SH-42 treated group and the vehicle control group.

Conclusion

SH-42 is a promising pharmacologically active molecule that selectively targets DHCR24, leading to a cascade of downstream effects with potential therapeutic benefits in inflammatory and metabolic diseases. While its pharmacodynamic profile is increasingly well-characterized, a comprehensive understanding of its pharmacokinetic properties is essential for its further development. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with SH-42 and other DHCR24 inhibitors. Future studies should focus on elucidating the complete ADME profile of SH-42 to enable robust preclinical and clinical development.

References

SH-42: A Comprehensive Technical Assessment of Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH-42 is a potent and selective inhibitor of 3β-hydroxysterol Δ24-reductase (DHCR24), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. By blocking the conversion of desmosterol to cholesterol, SH-42 leads to the accumulation of desmosterol, a molecule with significant biological activity, including agonism of the Liver X Receptor (LXR). This activity gives SH-42 potential therapeutic applications in inflammatory diseases and metabolic disorders. This technical guide provides a comprehensive overview of the available safety and toxicity data for SH-42, compiled from preclinical research. While a complete regulatory toxicological profile is not publicly available, this document synthesizes the existing data on cytotoxicity, in vivo safety, and the primary mechanism of action to inform further research and development.

Introduction

SH-42 emerged from research aimed at developing selective inhibitors of DHCR24. It was identified as a lead compound due to its high selectivity and activity.[1] The primary mechanism of action of SH-42 is the inhibition of DHCR24, which catalyzes the final step in cholesterol biosynthesis. This inhibition leads to the accumulation of the precursor, desmosterol. Desmosterol is a known endogenous agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[1] The therapeutic potential of SH-42 is largely attributed to the downstream effects of LXR activation by desmosterol.

Mechanism of Action and Signaling Pathway

SH-42 exerts its biological effects by inhibiting the DHCR24 enzyme. This leads to an accumulation of desmosterol, which then acts as a ligand for the Liver X Receptor (LXR). Activated LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. This pathway is central to the anti-inflammatory and pro-resolving lipid mediator biosynthesis effects observed with SH-42 treatment.

Safety and Toxicity Profile

The available safety and toxicity data for SH-42 is derived from in vitro and in vivo preclinical studies. A summary of the key findings is presented in the tables below. It is important to note that comprehensive GLP-compliant toxicology studies, including genotoxicity, carcinogenicity, and reproductive toxicity, are not available in the public domain.

In Vitro Cytotoxicity

Initial development of SH-42 highlighted its selection based on a favorable cytotoxicity profile. One study notes its high selectivity and activity in the human leukemia cell line HL-60 without adverse cytotoxicity.[2] However, quantitative data such as IC50 values for cytotoxicity are not consistently reported across a wide range of cell lines.

Table 1: Summary of In Vitro Cytotoxicity Data

| Cell Line | Assay | Result | Reference |

|---|---|---|---|

| HL-60 | Not specified | No adverse cytotoxicity observed | [2] |

| SH-SY5Y | MTT Assay | A related DHCR24 inhibitor did not affect cell viability |[3] |

In Vivo Safety

In vivo studies in mice have provided initial insights into the safety profile of SH-42. These studies have primarily focused on efficacy in models of inflammation and metabolic disease, with safety being a secondary but important endpoint.

Table 2: Summary of In Vivo Safety Data

| Species | Dosing Regimen | Organ System | Key Findings | Reference |

|---|---|---|---|---|

| Mouse | 0.5 mg/day, i.p. for 3 days | General | Empirically determined dose with no observed acute or long-term toxicity (up to 8 weeks). | [4] |

| Mouse | 500 µ g/day , i.p. for 5 days | Liver | No acute changes in ALT and AST levels; no severe acute hepatotoxicity observed. | [2] |

| Mouse | Not specified | Liver | In a model of NAFLD, SH-42 treatment decreased plasma alanine transaminase (ALT) levels. |[5] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no publicly available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of SH-42.

Experimental Protocols

In Vivo Murine Peritonitis Model

This protocol was utilized to assess the anti-inflammatory effects and in vivo tolerance of SH-42.

-

Animals: Male C57BL/6J mice.

-

Dosing: Mice were treated once daily via intraperitoneal (i.p.) injection with 0.5 mg of SH-42 for three consecutive days. This dose was empirically determined to be non-toxic in both acute and long-term (up to 8 weeks) observations.

-

Inflammation Induction: On the third day, peritonitis was induced by i.p. injection of zymosan A (zyA).

-

Endpoints: Assessment of inflammatory markers and cell populations in peritoneal lavage fluid. General health and behavior of the animals were monitored for signs of toxicity.

In Vivo Hepatotoxicity Assessment in Mice

This protocol was used to evaluate the acute effects of SH-42 on liver function.

-

Animals: Species not specified, presumed to be mice.

-

Dosing: Animals received a 500 µg dose of SH-42 via injection once daily for five days.

-

Endpoints: Plasma levels of desmosterol were measured to confirm target engagement. Liver function was assessed by measuring plasma levels of alanine transaminase (ALT) and aspartate transaminase (AST).

Discussion and Future Directions